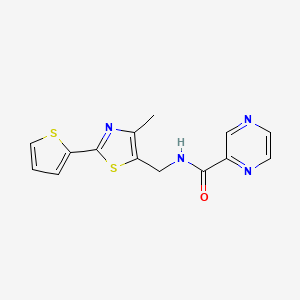
N-((4-metil-2-(tiofen-2-il)tiazol-5-il)metil)pirazina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrazine-2-carboxamide" is a derivative of pyrazine-2-carboxamide, which is a core structure for various synthetic organic compounds with potential biological activities. The pyrazine moiety is known for its role in pharmaceuticals and agrochemicals due to its stability and ability to interact with biological targets .
Synthesis Analysis
The synthesis of related pyrazine-2-carboxamide derivatives typically involves condensation reactions, Suzuki cross-coupling reactions, and other specialized organic synthesis techniques. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of an intermediate compound with various aryl/heteroaryl boronic acids/pinacol esters . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is often confirmed using spectroscopic techniques such as NMR and mass spectrometry. For example, the structure of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was elucidated using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazine-2-carboxamide derivatives can undergo various chemical reactions, including cyclization, thiation, and reactions with hydrazine hydrate to form different heterocyclic compounds . These reactions are often influenced by factors such as solvent, temperature, and the presence of catalysts or reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives, such as their electronic and nonlinear optical properties, can be studied through Density Functional Theory (DFT) calculations. Parameters like frontier molecular orbitals (FMOs), HOMO-LUMO energy gap, electron affinity, ionization energy, electrophilicity index, chemical softness, and chemical hardness are considered to predict reactivity and properties . The influence of substituents on these properties is also a subject of interest, as it can affect the compound's biological activity.
Biological Activity
Pyrazine-2-carboxamide derivatives have been evaluated for various biological activities, including antibacterial, antifungal, and anticancer properties. For instance, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide showed activity against bacterial strains such as Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli, as well as the fungus Candida albicans and Aspergillus niger. It also exhibited anticancer activity against MDA-MB-231 breast cancer cells . Other derivatives have been tested for analgesic, anti-inflammatory, and antimicrobial activities .
Aplicaciones Científicas De Investigación
Química Medicinal
Los derivados del tiofeno, incluido nuestro compuesto de interés, desempeñan un papel crucial en la química medicinal. Los investigadores han explorado su potencial terapéutico debido a sus diversas actividades biológicas. Algunas aplicaciones notables incluyen:
Actividad antiinflamatoria: Los compuestos que contienen tiofeno exhiben propiedades antiinflamatorias, lo que los hace valiosos para el manejo de afecciones inflamatorias . Nuestro compuesto puede contribuir a esta área.
Actividad Fungicida
Los tiofenos han demostrado propiedades fungicidas. Los investigadores han sintetizado varios derivados para combatir las infecciones fúngicas. Nuestro compuesto podría exhibir efectos fungicidas contra patógenos específicos .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, affecting the biological outcomes . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazole derivatives , it can be inferred that the compound may influence multiple biochemical pathways. These could include pathways related to the biological activities mentioned, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and others.
Result of Action
Based on the reported biological activities of thiazole derivatives , the compound’s action could result in a variety of effects at the molecular and cellular levels, potentially including changes in enzyme activity, receptor signaling, and other cellular processes.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c1-9-12(21-14(18-9)11-3-2-6-20-11)8-17-13(19)10-7-15-4-5-16-10/h2-7H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZVVXWUXOKBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

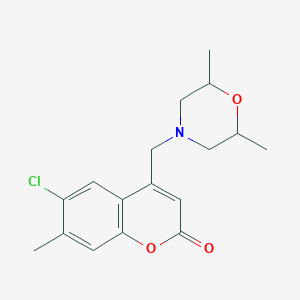
![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2548370.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B2548371.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548372.png)
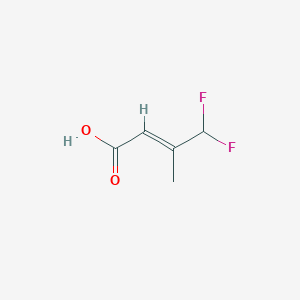

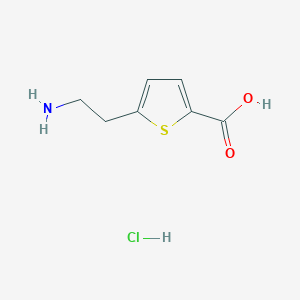
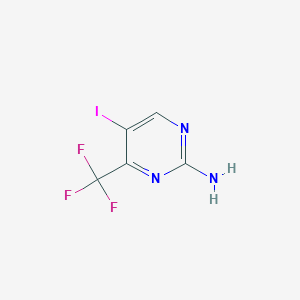

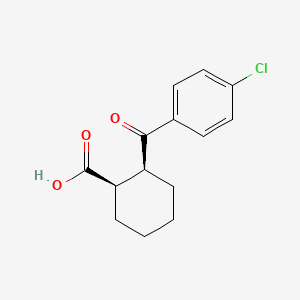
![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548384.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B2548385.png)

![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548387.png)